molecular formula C14H17N5O B2809161 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)picolinamide CAS No. 1448059-21-9

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)picolinamide

Cat. No.: B2809161
CAS No.: 1448059-21-9
M. Wt: 271.324
InChI Key: NRZNXSSRFZGHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)picolinamide” is a complex organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a carbonyl group (C=O) attached to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a dimethylamino group, and a picolinamide group. The exact 3D structure would depend on the specific arrangement and orientation of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine ring, the dimethylamino group, and the picolinamide group. Each of these groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the pyrimidine ring, the dimethylamino group, and the picolinamide group .

Scientific Research Applications

Photophysical Properties and pH-Sensing Application

The compound has been utilized in the study of pyrimidine-phthalimide derivatives to understand their photophysical properties. These derivatives, acting as donor–π–acceptor (D–π–A) compounds, have shown different HOMO–LUMO gaps and variable red-shifted emission in their solid state, which substantiates the possibility of tuning the photophysical properties of these AIE chromophores by rational molecular design. Additionally, these compounds have potential in developing novel colorimetric pH sensors and logic gates due to their ability to be easily and reversibly protonated at the nitrogen atoms, causing dramatic color changes (Yan et al., 2017).

Hydrogen-Bonding Patterns

Research on the hydrogen-bonding patterns in related pyrimidine-picolinate derivatives has provided insights into molecular interactions. These studies offer a deep understanding of the structural configurations and intermolecular interactions, which can be pivotal in designing molecules for specific scientific applications (Hemamalini, Muthiah, & Lynch, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling any chemical compound .

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-9-12(10(2)17-14(16-9)19(3)4)18-13(20)11-7-5-6-8-15-11/h5-8H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZNXSSRFZGHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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